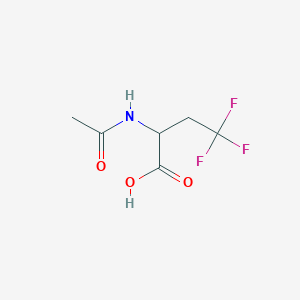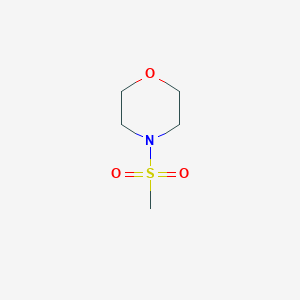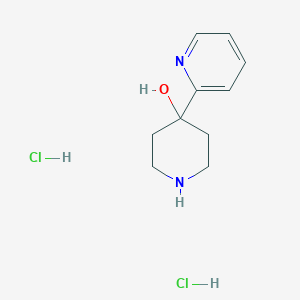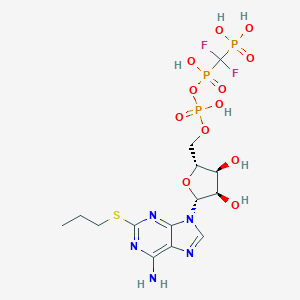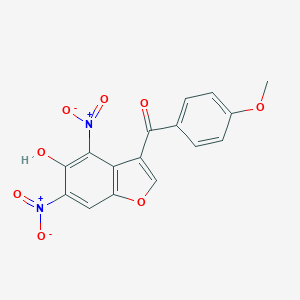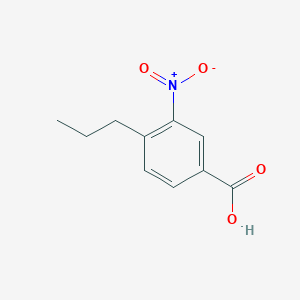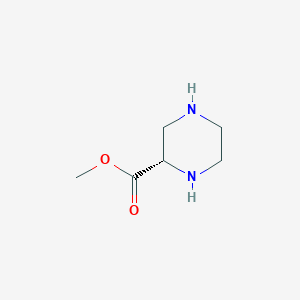
(Perfluoro-n-decyl)ethane
Overview
Description
(Perfluoro-n-decyl)ethane is a fluorinated organic compound with the molecular formula C12H5F21 and a molecular weight of 548.13 . It is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds. This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
The synthesis of (Perfluoro-n-decyl)ethane involves the fluorination of decyl ethane. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid side reactions . Industrial production methods often involve high-energy irradiation techniques, such as electron beam or gamma irradiation, to achieve the desired fluorination .
Chemical Reactions Analysis
(Perfluoro-n-decyl)ethane is known for its chemical inertness, which makes it resistant to many types of chemical reactions. it can undergo certain reactions under specific conditions:
Substitution Reactions: The hydrogen atoms in the compound can be substituted with other functional groups using strong nucleophiles.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form double bonds.
Oxidation and Reduction: Due to its stability, this compound is less prone to oxidation and reduction reactions compared to non-fluorinated hydrocarbons.
Scientific Research Applications
(Perfluoro-n-decyl)ethane has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Material Science: The compound’s high stability makes it suitable for use in the development of advanced materials, such as perfluoroelastomers.
Environmental Science: It is used in the study of per- and polyfluoroalkyl substances (PFAS) and their impact on the environment.
Mechanism of Action
The mechanism of action of (Perfluoro-n-decyl)ethane is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds prevent the compound from breaking down easily, making it persistent in the environment . This stability also allows it to interact with other molecules in a controlled manner, which is useful in various research applications .
Comparison with Similar Compounds
(Perfluoro-n-decyl)ethane can be compared with other perfluorinated compounds, such as:
Perfluorooctanoic Acid (PFOA): Both compounds are highly stable and resistant to degradation, but PFOA is more commonly studied for its environmental and health impacts.
Perfluorooctanesulfonic Acid (PFOS): Similar to PFOA, PFOS is another well-known perfluorinated compound with significant environmental persistence.
Perfluoroalkylvinyl Ethers: These compounds are used in the production of perfluoroelastomers and share similar chemical properties with this compound.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGRQWHZOWFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)10(CH2)2H, C12H5F21 | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895252 | |
| Record name | 1-(Perfluorodecyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154478-87-2 | |
| Record name | 1-(Perfluorodecyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)

